臭化バリウム

説明

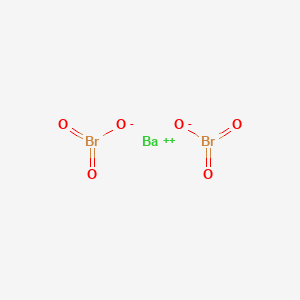

Barium bromate is a chemical compound composed of the barium ion and the bromate ion, with the chemical formula Ba(BrO₃)₂. It appears as a white crystalline powder and is known for its oxidizing properties. This compound is primarily used in various industrial applications, including as a corrosion inhibitor .

科学的研究の応用

Barium bromate has several scientific research applications, including:

Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.

Biology and Medicine: While not commonly used directly in biological or medical applications, its oxidizing properties can be utilized in specific biochemical assays and research.

準備方法

Synthetic Routes and Reaction Conditions: Barium bromate can be synthesized through several methods:

Electrolysis of Barium Bromide Solution: This method involves the electrolysis of a barium bromide solution at temperatures between 65°C and 70°C, in the presence of dichromate. The anodes used are typically made of lead dioxide or iron, while the cathodes are made of stainless steel or copper.

Reaction with Potassium Bromate: Barium bromate can also be prepared by reacting potassium bromate with barium chloride.

Industrial Production Methods: Industrial production of barium bromate often utilizes the electrolysis method due to its efficiency in producing high-purity barium bromate. The process involves careful control of temperature and the use of specific anode and cathode materials to ensure optimal yield and purity .

化学反応の分析

Types of Reactions: Barium bromate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Barium bromate acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds under appropriate conditions.

Reduction: It can be reduced by strong reducing agents, leading to the formation of barium bromide and other products.

Major Products Formed:

Barium Bromide (BaBr₂): Formed during the decomposition of barium bromate.

Oxygen (O₂): Released during the decomposition process.

作用機序

The primary mechanism by which barium bromate exerts its effects is through its strong oxidizing properties. It can donate oxygen atoms to other substances, facilitating oxidation reactions. This property makes it useful in various chemical processes where oxidation is required. The molecular targets and pathways involved typically include organic and inorganic substrates that undergo oxidation .

類似化合物との比較

Barium bromate can be compared with other bromates and similar oxidizing agents:

Calcium Bromate (Ca(BrO₃)₂): Similar in its oxidizing properties but differs in solubility and reactivity.

Strontium Bromate (Sr(BrO₃)₂): Another bromate with comparable oxidizing capabilities but distinct physical and chemical properties.

Potassium Bromate (KBrO₃): Widely used in analytical chemistry and as a food additive, it shares similar oxidizing properties but is more soluble in water

Barium bromate’s uniqueness lies in its specific applications as a corrosion inhibitor and its particular reactivity profile, which makes it suitable for certain industrial and research applications.

生物活性

Barium bromate, with the chemical formula Ba(BrO₃)₂, is a compound that has garnered attention due to its potential biological effects and applications in various fields such as medicine and materials science. This article explores the biological activity of barium bromate, focusing on its interactions with biological systems, toxicological profiles, and potential therapeutic uses.

Barium bromate is an inorganic salt formed from barium ions and bromate ions. Its structure allows it to participate in various chemical reactions, particularly in the presence of biological molecules. The compound is known to exhibit oxidative properties due to the presence of bromate ions, which can influence cellular processes.

1. Toxicological Profile

Barium bromate's toxicity has been a significant area of research. Acute exposure can lead to respiratory distress, gastrointestinal irritation, and muscular weakness. A case study highlighted a 29-year-old male who ingested barium-contaminated food, resulting in severe symptoms such as vomiting, diarrhea, and hypokalemia (low potassium levels), necessitating mechanical ventilation and potassium supplementation for recovery .

Table 1: Summary of Acute Health Effects of Barium Bromate

| Effect | Description |

|---|---|

| Skin Irritation | Contact can irritate skin and eyes |

| Respiratory Issues | Inhalation may irritate nose and throat |

| Gastrointestinal Distress | Symptoms include abdominal discomfort and diarrhea |

| Neuromuscular Effects | Can cause progressive muscular weakness |

2. Chronic Health Effects

Chronic exposure to barium compounds, including barium bromate, has been associated with various health risks. Studies have indicated potential neurotoxic effects in animal models at high exposure levels. For instance, slight decreases in motor activity were observed in rats exposed to barium at doses exceeding 10 mg/kg/day . However, the biological significance of these findings remains debated.

Table 2: Long-term Effects of Barium Exposure

3. Biocompatibility and Applications

Despite its toxicity at high concentrations, barium bromate has shown promise in certain biomedical applications. Research indicates that when used as a crosslinking agent in biomaterials, it can enhance the mechanical properties and biocompatibility of materials intended for tissue engineering. For example, barium ions have been incorporated into alginate microcapsules for cell encapsulation, resulting in improved cell proliferation rates .

Case Study: Barium Bromate in Biomaterials

- Objective: To evaluate the biocompatibility of barium bromate when used as a crosslinking agent.

- Method: Alginate microcapsules containing fibroblast stem cells were treated with varying concentrations of barium bromate.

- Results: Significant proliferation of encapsulated cells was observed (21-fold increase after 7 days), indicating that barium can promote cell growth without adverse effects on viability .

4. Environmental Impact

Barium bromate's presence in the environment raises concerns regarding its potential ecological effects. Research indicates that it may pose risks to aquatic life due to its oxidative properties. The compound's persistence in soil and water systems necessitates careful monitoring and risk assessment.

特性

IUPAC Name |

barium(2+);dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2BrHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEASZGAADGZARC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(BrO3)2, BaBr2O6 | |

| Record name | BARIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | barium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890671 | |

| Record name | Bromic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium bromate appears as a white crystalline solid or powder. Slightly soluble in water and denser than water. Very toxic by ingestion or inhalation. Fire hazard when in contact with organic materials and may explode when heated above 300 °F. Used as a corrosion inhibitor and to manufacture other chemicals. | |

| Record name | BARIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13967-90-3 | |

| Record name | BARIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK4064Y0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。